molecular formula C7H14ClNO3 B1383690 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride CAS No. 2059988-37-1

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Cat. No.: B1383690
CAS No.: 2059988-37-1
M. Wt: 195.64 g/mol
InChI Key: GICNVKPFRVCGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride ( 2059988-37-1) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C 7 H 14 ClNO 3 and a molecular weight of 195.64 g/mol , this compound is characterized as a synthetic intermediate of interest in medicinal chemistry and drug discovery. The structure features both an aminomethyl group and a carboxylic acid functional group attached to the same carbon atom of an oxane (tetrahydro-2H-pyran) ring, creating a versatile scaffold for the synthesis of more complex molecules . This hydrochloride salt is typically supplied with a purity of 95% or higher, enhancing its utility in synthetic routes . Researchers value this compound for its potential in constructing constrained peptide mimetics and for its use in exploring structure-activity relationships. As a bifunctional molecule, it can be incorporated into larger structures via amide bond formation at either the carboxylic acid or the primary amine group. Please handle with appropriate care; this material may cause skin and eye irritation and be harmful if swallowed . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(aminomethyl)oxane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-4-7(6(9)10)2-1-3-11-5-7;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNVKPFRVCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Nitro-Substituted Oxane Intermediate

A common precursor is 3-(nitromethyl)oxane or related nitro-substituted oxane derivatives. The nitro group serves as a masked amine, which is later reduced.

Typical procedure:

  • Starting with oxane-3-ol or a suitable oxane derivative, react with nitromethane under basic catalysis (e.g., catalytic triethylamine) at room temperature.
  • The reaction proceeds via nucleophilic substitution or addition to yield 3-(nitromethyl)oxane-3-ol.
  • Excess nitromethane often acts as both reagent and solvent to drive the reaction to completion.

Example yield and conditions:

Step Reagents & Conditions Yield (%) Notes
Nitro addition Oxane-3-ol + nitromethane, triethylamine, 20-30°C, 10 h ~100% Excess nitromethane removed under vacuum post-reaction

Conversion to 3-(Nitromethylene)oxane

The nitro-substituted intermediate may undergo acylation and dehydration to form a nitromethylene oxane species:

  • Reaction with acylating reagents such as methane sulfonyl chloride in the presence of triethylamine at low temperatures (-78°C) in dichloromethane solvent.
  • This step involves activation and dehydration to yield a nitromethylene derivative.

Typical yield:

Step Reagents & Conditions Yield (%) Notes
Acylation & dehydration Methane sulfonyl chloride, triethylamine (4.4 eq), -78°C, DCM ~81% Requires careful temperature control

Catalytic Hydrogenation to Aminomethyl Oxane

The nitro group is reduced to an amine using catalytic hydrogenation:

  • Catalyst: Palladium hydroxide on carbon (10% Pd(OH)2/C).
  • Solvent: Methanol.
  • Conditions: Room temperature, atmospheric hydrogen pressure, 24-48 hours stirring.
  • The reaction converts 3-(nitromethylene)oxane to 3-(aminomethyl)oxane.

Typical outcomes:

Step Catalyst & Conditions Yield (%) Notes
Hydrogenation Pd(OH)2/C, MeOH, H2 (1 atm), RT, 24-48 h High (up to quantitative) Filtration and solvent removal yields colorless amine

Formation of 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride

Following amine formation, the compound is converted to the carboxylic acid hydrochloride salt:

  • Reaction with oxalic acid or hydrochloric acid to form the stable hydrochloride salt.
  • The acid addition stabilizes the amine and facilitates isolation as a crystalline solid.

Salt formation:

Step Reagents & Conditions Yield (%) Notes
Salt formation Reaction with oxalic acid or HCl, room temperature Quantitative Salt isolated by filtration and drying

Alternative Synthetic Routes and Related Methods

Epoxy Ring Opening and Amino Hydroxy Acid Formation

  • Epoxy carboxylic acid amides can be reacted with ammonia or amines to yield amino-hydroxy carboxylic acid derivatives.
  • This method is industrially attractive due to mild conditions and availability of starting materials.
  • However, regioselectivity issues (attack at C-3 position) and possible transamidation require careful control.

Azetidine Derivatives as Analogues

  • Synthetic strategies involving azetidines (four-membered nitrogen heterocycles) share similar chemistry.
  • For example, reduction of azidoazetidine carboxylates to aminoazetidine carboxylic acids via catalytic hydrogenation parallels the reduction of nitro intermediates in oxane systems.
  • These methods highlight the versatility of catalytic hydrogenation in preparing amino-functionalized heterocycles.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Yield (%) Key Notes
1 Nitro substitution Oxane-3-ol + nitromethane, triethylamine, 20-30°C ~100% Excess nitromethane removed under vacuum
2 Acylation & dehydration Methane sulfonyl chloride, triethylamine, -78°C, DCM ~81% Requires low temperature control
3 Catalytic hydrogenation Pd(OH)2/C, MeOH, H2 (1 atm), RT, 24-48 h High Produces 3-(aminomethyl)oxane
4 Salt formation Reaction with HCl or oxalic acid, RT Quantitative Forms hydrochloride salt

Research Findings and Practical Considerations

  • The use of triethylamine as a catalytic base and solvent in nitro substitution is efficient but requires removal of excess nitromethane by vacuum distillation to avoid contamination.
  • Low-temperature acylation with methane sulfonyl chloride is critical to avoid side reactions and maximize yield of the nitromethylene intermediate.
  • Catalytic hydrogenation with Pd(OH)2/C is highly selective and mild, yielding the amine without over-reduction or ring opening.
  • Salt formation with hydrochloric acid improves compound stability and facilitates purification and storage.
  • The overall process is scalable but requires careful control of reaction conditions, particularly temperature and catalyst handling.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives such as oxane-3-carboxylic acid.

    Reduction Products: Reduced forms like oxane-3-methanol.

    Substitution Products: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride serves as a building block in synthesizing complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in different fields.

Biology

The compound is studied for its biological activity and interactions with biomolecules. Its aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its role in biological systems and its potential therapeutic effects.

Medicine

Given its biological activity, this compound is being investigated for several therapeutic applications:

  • Neuropathic Pain Management : The compound shows potential as an inhibitor of enzymes involved in pain pathways, making it a candidate for treating chronic pain conditions.
  • Epilepsy Treatment : Similar compounds have been utilized in managing seizures, suggesting potential efficacy for this compound as well.
  • Antioxidant Therapies : Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative damage in cells .

Study on Enzyme Inhibition

One investigation focused on the inhibitory effects of this compound on specific enzymes related to neuropathic pain pathways. The results indicated significant inhibition at low concentrations compared to existing treatments:

EnzymeIC50 (M)Comparison
Aldose ReductaseMore effective than quercetin
GABA TransaminaseComparable to existing treatments

This study highlights the compound's potential as a therapeutic agent in managing neuropathic pain and related disorders.

Industrial Applications

In addition to its research applications, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for various industrial processes where specific chemical reactivity is required.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Aminooxane-3-carboxamide Hydrochloride
  • Structure : Replaces the carboxylic acid with a carboxamide group.
  • Molecular Formula : C₆H₁₃ClN₂O₃ (assuming HCl addition; original formula in omits Cl) .
  • Key Differences :
    • The carboxamide group reduces acidity compared to the carboxylic acid, altering reactivity in peptide coupling or hydrolysis.
    • Increased hydrogen-bonding capacity due to the amide moiety.
Methyl 3-Aminooxane-3-carboxylate Hydrochloride
  • Structure : Methyl ester derivative of the main compound.
  • Molecular Formula: C₇H₁₄ClNO₃ .
  • Key Differences: Esterification masks the carboxylic acid’s acidity, improving lipophilicity.

Ring Size and Heteroatom Variations

3-Aminooxolane-3-carboxylic Acid Hydrochloride
  • Structure : Five-membered oxolane (tetrahydrofuran) ring instead of oxane.
  • CAS : 919098-94-5 .
  • Reduced van der Waals interactions compared to the six-membered oxane.
3-(Oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Structure : Pyrrolidine (five-membered all-carbon ring) substituted with an oxan-4-yl group.
  • CAS : 2173996-79-5 .
  • Key Differences: Pyrrolidine’s rigidity and oxane substituent create steric and electronic effects distinct from the main compound. Potential for enhanced binding to biological targets due to the fused ring system.

Functionalized Derivatives

2-(1H-Imidazol-2-yl)oxane-3-carboxylic Acid Hydrochloride
  • Structure : Oxane ring fused with an imidazole group.
  • Molecular Formula : C₉H₁₃ClN₂O₃ .
  • Key Differences :
    • Imidazole introduces aromaticity and metal-coordination capacity.
    • Broader applicability in catalysis or enzyme inhibition studies.

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(Aminomethyl)oxane-3-carboxylic acid HCl 2361643-50-5 C₆H₁₂ClNO₃ 181.62 Oxane ring, aminomethyl, carboxylic acid
3-Aminooxane-3-carboxamide HCl - C₆H₁₃ClN₂O₃* 195.06 Oxane ring, carboxamide, amino
3-Aminooxolane-3-carboxylic acid HCl 919098-94-5 C₅H₁₀ClNO₃ 167.59 Oxolane ring, carboxylic acid, amino
Methyl 3-aminooxane-3-carboxylate HCl 2344678-63-1 C₇H₁₄ClNO₃ 195.64 Oxane ring, methyl ester, amino
2-(1H-Imidazol-2-yl)oxane-3-carboxylic acid HCl 2137763-84-7 C₉H₁₃ClN₂O₃ 232.66 Oxane ring, imidazole, carboxylic acid

*Assumed inclusion of HCl, as original data in omits Cl.

Biological Activity

Overview

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C7H14ClNO3. It features an oxane ring structure, an aminomethyl group, and a carboxylic acid group, which contribute to its unique biological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

  • Molecular Weight: 179.65 g/mol
  • CAS Number: 2059988-37-1
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, influencing binding affinity and specificity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition: It has shown potential as an inhibitor of certain enzymes, which may lead to therapeutic applications in conditions such as neuropathic pain and epilepsy .
  • Neuroprotective Effects: Studies suggest that derivatives of similar compounds have neuroprotective properties, indicating potential use in treating neurological disorders .
  • Antioxidant Activity: The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Study 1: Neuroprotective Effects

In a study examining the effects of this compound on neuronal cells, researchers found that the compound reduced cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

ParameterControl GroupTreatment Group
Cell Viability (%)5085
Reactive Oxygen Species (ROS)HighLow
Apoptosis Rate (%)3010

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific enzymes related to neuropathic pain pathways. The results showed significant inhibition at low concentrations.

EnzymeIC50 (M)Comparison
Aldose Reductase4.1×1084.1\times 10^{-8}More effective than quercetin 2.5×1062.5\times 10^{-6}
GABA Transaminase1.2×1071.2\times 10^{-7}Comparable to existing treatments

Applications in Medicine

Given its biological activity, this compound is being investigated for various therapeutic applications:

  • Neuropathic Pain Management: Its ability to inhibit enzymes involved in pain pathways positions it as a candidate for treating chronic pain conditions.
  • Epilepsy Treatment: Similar compounds have been utilized in managing seizures, suggesting potential for this compound as well .
  • Antioxidant Therapies: Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative damage in cells.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Storage : Store at 2–8°C in sealed, desiccated containers to prevent hygroscopic degradation .
  • Waste : Collect aqueous waste separately and neutralize with bicarbonate before disposal via licensed hazardous waste services .

Advanced
Conduct a risk assessment for potential amine-related sensitization. Monitor airborne particulates via HEPA-filtered ventilation. For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions .

Which analytical techniques are most effective for structural elucidation and purity assessment?

Q. Basic

  • NMR : ¹H NMR (D₂O) should show characteristic oxane ring protons (δ 3.5–4.0 ppm) and aminomethyl resonances (δ 2.8–3.2 ppm) .
  • HPLC : Use a C18 column with UV detection (210 nm); mobile phase: 0.1% TFA in acetonitrile/water (20:80) .

Advanced
High-resolution MS (ESI+) confirms the molecular ion ([M+H]⁺ expected for C₇H₁₄ClNO₃: 212.0584). For stereochemical analysis, compare experimental CD spectra with DFT-simulated curves .

How does the oxane ring’s conformation influence its utility in drug design?

Basic
The rigid oxane ring imposes conformational constraints, making it valuable for mimicking peptide β-turn structures. Its hydrophilicity enhances solubility in lead compounds targeting central nervous system receptors .

Advanced
MD simulations reveal that the chair conformation of the oxane ring stabilizes hydrogen bonding with protease active sites (e.g., HIV-1 protease). Modifying the aminomethyl group’s position (e.g., 3- vs. 4-substitution) alters binding kinetics, as shown in SPR assays .

What strategies mitigate decomposition during long-term storage?

Basic
Avoid exposure to light and humidity. Lyophilize the compound and store under argon in amber vials. Periodic TLC checks (silica gel, n-butanol/acetic acid/water 4:1:1) detect degradation .

Advanced
Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Formulate with cryoprotectants (e.g., trehalose) for lyophilized samples. Monitor oxidative degradation via ²⁹Si NMR if silanol-containing containers are used .

How can researchers resolve contradictory data in catalytic applications of this compound?

Advanced
Contradictions in catalytic efficiency (e.g., vs. boronic acid derivatives ) may stem from protonation state variability. Use pH-stat titration to control the amine’s basicity. In situ FTIR can track intermediate formation during amidation reactions .

What computational tools predict the compound’s reactivity in novel reactions?

Advanced
DFT calculations (Gaussian 16) model nucleophilic attack pathways at the aminomethyl group. Docking studies (AutoDock Vina) assess interactions with biological targets. QSAR models correlate substituent effects with reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
Reactant of Route 2
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

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